2-Methyl-4-nitrohexan-3-ol
Description
IUPAC Name: 2-Methyl-4-nitrohexan-3-ol CAS Registry Number: 20570-71-2 Molecular Formula: C₇H₁₅NO₃ Molecular Weight: 161.20 g/mol Functional Groups: Secondary alcohol (-OH), nitro (-NO₂), and methyl (-CH₃) groups. Structural Features: A six-carbon chain with a hydroxyl group at position 3, a nitro group at position 4, and a methyl branch at position 2. The branched structure introduces steric hindrance, influencing reactivity and physical properties.
Limited direct studies on its properties exist, but its functional groups suggest polar characteristics and reactivity typical of nitro alcohols.
Properties
CAS No. |
20570-71-2 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-methyl-4-nitrohexan-3-ol |
InChI |
InChI=1S/C7H15NO3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3 |
InChI Key |
WTRFXBIPCREZQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C)C)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitrohexan-3-ol typically involves the nitration of 2-Methylhexan-3-ol. This can be achieved using nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the carbon chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitrohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-Methyl-4-nitrohexan-3-one or 2-Methyl-4-nitrohexanoic acid.
Reduction: Formation of 2-Methyl-4-aminohexan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-nitrohexan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrohexan-3-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| 2-Methyl-4-nitrohexan-3-ol | C₇H₁₅NO₃ | 161.20 | -OH, -NO₂, -CH₃ | Branched chain, nitro at C4 |
| 4-Nitrohexan-3-ol | C₆H₁₃NO₃ | 147.17 | -OH, -NO₂ | Linear chain, no methyl branch |
| 2-Methyl-4-hydroxyhexan-3-one | C₇H₁₄O₂ | 130.19 | -OH, -C=O, -CH₃ | Ketone at C3, no nitro group |
Functional Group Impact
- Nitro Group: Introduces strong electron-withdrawing effects, increasing the acidity of the hydroxyl group (pKa ~10–12 estimated) compared to non-nitro alcohols (pKa ~15–16) .
- Ketone vs. Nitro : In 2-Methyl-4-hydroxyhexan-3-one, the ketone group increases polarity but reduces oxidative stability compared to nitro derivatives .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
| Property | This compound | 4-Nitrohexan-3-ol | 2-Methyl-4-hydroxyhexan-3-one |
|---|---|---|---|
| Boiling Point | ~250–270°C (estimated) | ~230–250°C | ~200–220°C |
| Solubility in Water | Moderate (polar solvents) | Higher | Lower (due to ketone) |
| Polarity | High | High | Moderate |
The nitro group in this compound likely increases water solubility compared to non-polar branched alcohols but less than linear nitro alcohols due to steric effects .
Biological Activity
2-Methyl-4-nitrohexan-3-ol (CAS No. 20570-71-2) is a nitro alcohol compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by case studies and relevant research findings.
- Molecular Formula: C7H15NO3
- Molecular Weight: 159.21 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These findings suggest that the compound could serve as a potential antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antiviral Activity
This compound has also been investigated for its antiviral properties. It has shown activity against orthomyxoviruses and paramyxoviruses. In vitro studies demonstrated that the compound could inhibit viral replication, making it a candidate for further research in antiviral drug development .
Anticancer Properties
The compound's anticancer potential has been explored through various assays. In one study, it was tested against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| A549 | 45 |
The observed cytotoxic effects suggest that this compound may interfere with cancer cell proliferation and could be a valuable lead in cancer therapeutics .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Disruption of Membrane Integrity: It could disrupt microbial membranes, leading to cell lysis.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
- Antimicrobial Study: A comprehensive study assessed the efficacy of various nitro compounds, including this compound, against pathogenic bacteria. The study concluded that the compound's structure significantly contributes to its antimicrobial potency .
- Antiviral Research: Another investigation focused on the antiviral effects of the compound against influenza virus strains. Results indicated a dose-dependent inhibition of viral replication, suggesting potential use in treating viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
